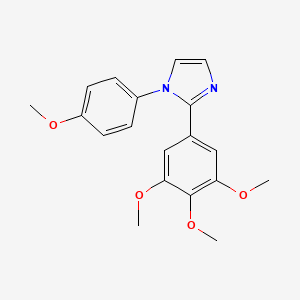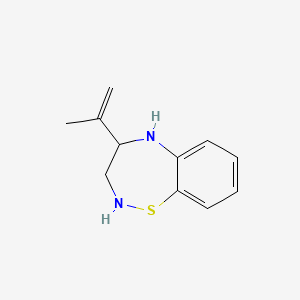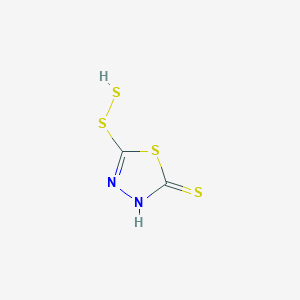
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product. The reaction conditions often include the use of solvents like ethanol or water and a base such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization or chromatography is common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the formulation of various industrial products, including corrosion inhibitors and lubricants.
Mechanism of Action
The mechanism of action of 5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dithio-1,3,4-thiadiazole
- 2,5-Dimercapto-1,3,4-thiadiazole
- Bismuthiol I
Uniqueness
5-Disulfanyl-1,3,4-thiadiazole-2(3H)-thione is unique due to its dual thiol groups, which provide it with distinct chemical reactivity and potential for forming disulfide bonds. This makes it particularly valuable in applications requiring strong binding to thiol-containing biomolecules or materials.
Properties
CAS No. |
852394-64-0 |
|---|---|
Molecular Formula |
C2H2N2S4 |
Molecular Weight |
182.3 g/mol |
IUPAC Name |
5-(disulfanyl)-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C2H2N2S4/c5-1-3-4-2(7-1)8-6/h6H,(H,3,5) |
InChI Key |
ICSHLNSQFKBOMB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NN=C(S1)SS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-Methyl-4-[(prop-2-en-1-yl)oxy]butan-1-ol](/img/structure/B14184206.png)
![3-(1-Methyl-1H-pyrazol-4-yl)-5-(pentyloxy)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184207.png)

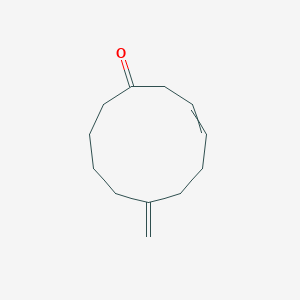
![(1Z)-N-[2-(Bromomethyl)-4-nitrophenyl]-2,2,2-trifluoroethanimidoyl chloride](/img/structure/B14184213.png)
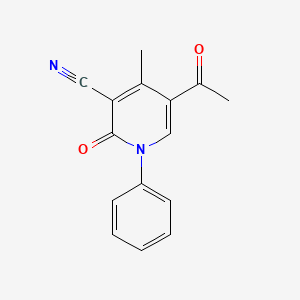
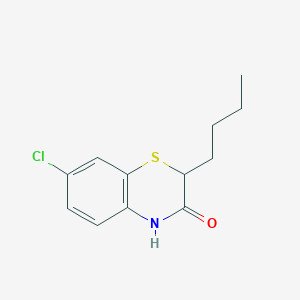
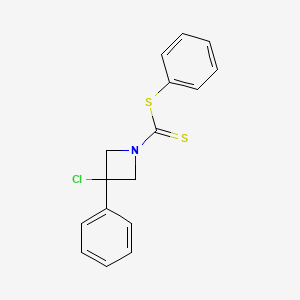

![3-(7-Oxo-2,4,5,7-tetrahydronaphtho[2,1-d][1,2]oxazol-3-yl)propanoic acid](/img/structure/B14184264.png)
